molecular formula C16H15BrN2O2 B2397686 (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034574-87-1

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2397686
CAS No.: 2034574-87-1
M. Wt: 347.212
InChI Key: LARBRDWIZWTNGT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl group

Scientific Research Applications

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by similar compounds. It could be explored for potential pharmaceutical applications, or used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-4-yloxy group is introduced.

    Introduction of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromophenyl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • (3-Bromophenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • (3-Chlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the bromophenyl and pyridin-4-yloxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

(3-bromophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBRDWIZWTNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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